molecular formula C11H11N5O B1349385 4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 293760-29-9

4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No. B1349385
M. Wt: 229.24 g/mol
InChI Key: HCRQPXYLXXLKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds. They are characterized by a fusion of benzene and imidazole ring structures. These compounds are known for their wide range of biological activities and are used in drug discovery .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the alkylation of benzimidazole with chloroacetates in the presence of a base and a catalyst.


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of benzimidazole rings, which are essentially planar and can form dihedral angles with attached phenyl or pyrrolidine rings.


Chemical Reactions Analysis

Benzimidazole derivatives undergo various chemical reactions, including condensation, cyclization, and alkylation, to yield a wide range of compounds with different functional groups and structures.


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, depend on the nature of the substituents and the molecular structure.

Scientific Research Applications

DNA Minor Groove Binders

Compounds related to "4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine" have been studied for their ability to bind to the minor groove of DNA. Hoechst 33258, a compound with structural similarities, binds strongly to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This binding characteristic makes it valuable for applications in cell biology for chromosome and nuclear staining, and as a model system for investigating DNA sequence recognition and binding. Additionally, Hoechst derivatives have applications as radioprotectors and topoisomerase inhibitors, providing a starting point for rational drug design (Issar & Kakkar, 2013).

Biological Activity of Oxadiazole and Benzimidazole Derivatives

Oxadiazole and benzimidazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-tubercular properties. These activities are attributed to the structural features of the oxadiazole ring, which facilitates effective binding with various enzymes and receptors in biological systems. Research in this area has highlighted the therapeutic potential of these compounds in treating various ailments, thereby contributing significantly to the field of medicinal chemistry (Jalhan et al., 2017).

Therapeutic Applications

The therapeutic applications of compounds containing the oxadiazole moiety are vast, with numerous derivatives exhibiting high therapeutic potency. The peculiar structure of the 1,3,4-oxadiazole ring enables these derivatives to bind effectively with different biological targets, eliciting a wide array of bioactivities. These include anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, and antiviral activities, among others. Such compounds are being extensively used for the treatment of different diseases, highlighting their importance in the development of novel medicinal agents (Verma et al., 2019).

Safety And Hazards

The safety and hazards of benzimidazole derivatives can vary widely depending on the specific compound and its structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

Benzimidazole derivatives continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and optimizing their properties for use in various applications .

properties

IUPAC Name

4-(1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c1-2-16-8-6-4-3-5-7(8)13-11(16)9-10(12)15-17-14-9/h3-6H,2H2,1H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRQPXYLXXLKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3=NON=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344722
Record name 4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

CAS RN

293760-29-9
Record name 4-(1-Ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.